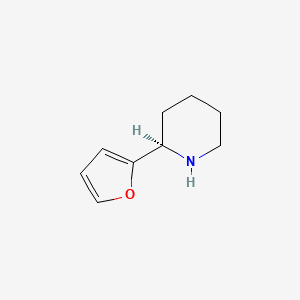

(2R)-2-(furan-2-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2R)-2-(furan-2-yl)piperidine |

InChI |

InChI=1S/C9H13NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2/t8-/m1/s1 |

InChI Key |

MIJFUNGHFNXZGN-MRVPVSSYSA-N |

SMILES |

C1CCNC(C1)C2=CC=CO2 |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=CO2 |

Canonical SMILES |

C1CCNC(C1)C2=CC=CO2 |

Origin of Product |

United States |

The Significance of Substituted Piperidines As Privileged Scaffolds in Organic and Medicinal Chemistry Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in drug discovery and organic synthesis. nih.gov Its prevalence stems from a combination of favorable structural and physicochemical properties that make it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Piperidine-containing compounds are found in numerous natural products, particularly alkaloids, and are integral to a vast array of synthetic pharmaceuticals across more than twenty classes of drugs. nih.govlifechemicals.com

The significance of the piperidine scaffold can be attributed to several key features:

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the piperidine ring give it a defined three-dimensional structure. nih.govlifechemicals.com This spatial arrangement allows for more precise and complex interactions with the binding pockets of biological targets like proteins and enzymes. thieme-connect.com

Physicochemical Properties: The piperidine moiety can favorably influence a molecule's properties, such as membrane permeability, metabolic stability, and aqueous solubility. researchgate.netresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enhancing binding affinity and modulating lipophilicity. thieme-connect.com

Chirality: The introduction of substituents onto the piperidine ring can create one or more chiral centers. thieme-connect.comnih.gov This is critically important in medicinal chemistry, as biological systems are inherently chiral. The stereochemistry of a piperidine-containing drug can have a profound effect on its efficacy, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net Developing synthetic methods to control this stereoisomerism is a major focus of modern organic chemistry. nih.govnih.govwhiterose.ac.uk

The piperidine skeleton's impact is evident in the hundreds of commercially available drugs used to treat a wide spectrum of conditions, including cancer, inflammation, and central nervous system disorders. lifechemicals.comresearchgate.netajchem-a.com The continuous development of novel and efficient synthetic routes to create substituted and functionalized piperidines remains a vital task for chemists, aiming to expand the accessible chemical space for future drug discovery. nih.govnih.gov

The 2r 2 Furan 2 Yl Piperidine Core: a Chiral Motif in Synthetic Strategies and Molecular Design

Stereoselective and Enantioselective Synthetic Routes to the Piperidine Framework

The construction of the chiral 2-substituted piperidine core, particularly with a furan substituent, necessitates sophisticated synthetic approaches that can effectively control the stereochemical outcome. Researchers have explored a variety of methods, ranging from catalysis to the use of chiral auxiliaries, to achieve high levels of enantiopurity and diastereoselectivity.

Asymmetric Catalysis for Chiral Furan-Substituted Piperidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines. This approach utilizes a chiral catalyst to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other.

Recent advancements have demonstrated the use of transition-metal catalysts, such as those based on iridium, for the asymmetric hydrogenation of pyridinium (B92312) salts. rsc.orgbeilstein-journals.org For instance, the hydrogenation of 2-substituted pyridinium salts using an iridium(I) catalyst with a P,N-ligand can proceed with high enantioselectivity. mdpi.com These reactions often occur through an outer-sphere dissociative mechanism. mdpi.com The development of chiral catalysts has enabled the synthesis of various chiral piperidines with high enantiomeric excess (ee). nih.gov

Biocatalysis, another facet of asymmetric catalysis, has also been successfully employed. Transaminases, for example, have been utilized in the asymmetric synthesis of 2-substituted piperidines, achieving excellent enantiomeric excesses (>99.5%) and good analytical yields (up to 90%). acs.org This enzymatic approach offers a green and efficient alternative to traditional metal-based catalysis. acs.org

Chiral Auxiliary-Mediated Approaches in Piperidine Construction

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

One prominent example is the use of (R)-phenylglycinol as a chiral auxiliary in double cyclocondensation reactions to create complex piperidine structures with high stereoselectivity. acs.org Similarly, tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the stereoselective synthesis of amines and their derivatives, including piperidines. researchgate.net The reaction of ω-halo-substituted nonracemic β-sulfinamido ketones can lead to the formation of piperidine derivatives with excellent yields and diastereoselectivity. researchgate.net Another strategy involves the use of oxazolidines derived from 2-amino-2-deoxy-d-allose as chiral auxiliaries. acs.org

These methods provide reliable control over the stereochemistry of the newly formed chiral centers in the piperidine ring.

Enantioselective Hydrogenation Strategies for Piperidine Ring Formation

Enantioselective hydrogenation is a key strategy for the synthesis of chiral piperidines from unsaturated precursors like pyridines and their derivatives. rsc.org This method involves the use of a chiral catalyst to deliver hydrogen atoms to a double bond in a stereoselective manner.

Both homogeneous and heterogeneous catalysts have been developed for this purpose. For instance, rhodium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides has been shown to be an expedient approach to enantioenriched substituted piperidine derivatives. dicp.ac.cn Iridium complexes with chiral ligands are also effective for the hydrogenation of 2-substituted pyridinium salts, yielding piperidines with high enantioselectivity. rsc.orgmdpi.com

Recent research has also focused on the diastereoselective hydrogenation of substituted pyridines to afford cis- or trans-piperidines. For example, the hydrogenation of unsaturated substituted piperidinones, followed by lactam reduction, can yield cis-configured 2,4-disubstituted piperidines. mdpi.com The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of the hydrogenation process. rsc.org

Reductive Transamination of Pyridinium Salts for Chiral Piperidine Scaffolds

Reductive transamination of pyridinium salts has recently emerged as a powerful and versatile method for the synthesis of chiral piperidines. researchgate.netnih.govnih.gov This reaction involves the rhodium-catalyzed transfer hydrogenation of a pyridinium salt in the presence of a chiral primary amine. dicp.ac.cn The process typically proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with the external amine to afford the chiral piperidine. nih.govnih.gov

This method offers several advantages, including excellent diastereo- and enantio-selectivities, broad substrate scope, and tolerance of various functional groups, including reducible and coordinating groups. dicp.ac.cnliverpool.ac.uk It has been successfully applied to the synthesis of a variety of chiral piperidines, including those bearing furan and thiophene (B33073) moieties. liverpool.ac.uk A key feature of this transformation is the replacement of the nitrogen atom of the original pyridine (B92270) ring with the nitrogen from the chiral amine, allowing for the synthesis of N-alkylated and even ¹⁵N-labeled piperidines. dicp.ac.cn The reaction is also scalable, making it suitable for larger-scale preparations. dicp.ac.cn

| Catalyst System | Chiral Amine | Substrate Scope | Diastereoselectivity | Enantioselectivity | Reference |

| [CpRhCl₂]₂/HCOOH | Chiral primary amines | 2-Aryl and 2-alkyl substituted pyridinium salts | High | High | dicp.ac.cnnih.gov |

| [CpRhCl₂]₂/HCOOH/H₂O | (S)-α-Methylbenzylamine | 2-Phenylpyridinium salt | >95:5 dr | 98% ee | dicp.ac.cn |

| [Cp*RhCl₂]₂/HCOOH/H₂O | Various chiral primary amines | Pyridinium salts with furan and thiophene substituents | Not specified | Not specified | liverpool.ac.uk |

Mannich Reaction and Related Aminoalkylation Methodologies in Piperidine Synthesis

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of a C-H acidic compound with an aldehyde and a primary or secondary amine. acs.org This methodology and its variants have been instrumental in the synthesis of piperidine frameworks.

A diastereoselective nitro-Mannich reaction has been utilized to control the stereochemistry of functionalized piperidines. ucl.ac.uk This reaction, between a β-aryl/heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine, can provide β-nitro-amines with good selectivity for the syn, anti-diastereoisomers. ucl.ac.uk Subsequent reductive cyclization of these intermediates leads to the formation of stereochemically defined piperidines. ucl.ac.uk

Intramolecular Mannich-type cyclizations have also been employed. For example, the organocatalytic enantioselective Mannich reaction of α,β-unsaturated β'-ketoesters with N-carbamoyl imines, followed by deallylation and cyclization, can produce enantiomerically enriched 2,6-diaryl substituted piperidinones. mun.ca These piperidinones can then be further transformed into the desired piperidine alkaloids.

| Reaction Type | Key Reagents | Stereoselectivity | Product | Reference |

| Nitro-Mannich Reaction | β-aryl/heteroaryl substituted nitroalkane, glyoxylate imine | Good to high diastereoselectivity (70:30 to >95:5) | β-nitro-amines | ucl.ac.uk |

| Intramolecular Mannich-type Cyclization | α,β-unsaturated β´-ketoesters, N-carbamoyl imines, aminothiourea catalyst | High enantioselectivity | 2,6-diaryl substituted piperidinones | mun.ca |

| Redox-Mannich Reaction | Pyrrolidine, 2,6-dichlorobenzaldehyde, acetophenone | Not specified | β-amino ketone | acs.org |

Ring-Closing Metathesis (RCM) in the Construction of Furan-Piperidine Architectures

Ring-closing metathesis (RCM) has become a powerful and widely used strategy for the construction of cyclic compounds, including piperidines. clockss.orgd-nb.infonih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene or enyne to form a cyclic olefin. clockss.orgnih.gov

In the context of piperidine synthesis, RCM is often used to construct a tetrahydropyridine (B1245486) ring, which can then be hydrogenated to the corresponding piperidine. clockss.org The substrates for RCM are typically N-protected diallylamines or related structures. clockss.org The choice of protecting group on the nitrogen atom can be crucial for the success of the reaction, with carbamates like Boc and Cbz being commonly employed. clockss.org

The synthesis of furan-substituted piperidines can be achieved by incorporating a furan moiety into the diene precursor. Subsequent RCM would then lead to a furan-substituted tetrahydropyridine, a direct precursor to the target piperidine. While the direct application of RCM to synthesize (2R)-2-(furan-2-yl)piperidine is not extensively detailed in the provided results, the general applicability of RCM for constructing substituted piperidine rings is well-established. clockss.orgmdpi.com The stereochemistry at the C2 position can be established prior to the RCM step, for instance, by using a chiral starting material. sapub.org

| Catalyst | Substrate Type | Solvent | Key Features | Reference |

| Grubbs I or II | N-Boc or N-Cbz protected diallylamines | Dichloromethane | High yields, good functional group tolerance | clockss.org |

| Hoveyda-Grubbs II | Diallylamine | Not specified | Higher yields with N-heterocyclic carbene ligands | d-nb.info |

| Ruthenium-based catalysts | Dienynes | Not specified | Formation of bicyclic compounds | nih.gov |

Oxidative Amination of Non-Activated Alkenes to Form Substituted Piperidines

The direct oxidative amination of non-activated alkenes presents an efficient route to construct substituted piperidine rings. This approach involves the simultaneous formation of a C-N bond and often another C-O or C-X bond across a double bond.

Recent methodologies have employed transition metal catalysis to achieve this transformation with high efficiency and selectivity. For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes has been developed for the synthesis of substituted piperidines. nih.gov This reaction utilizes an iodine(III) oxidizing agent to facilitate the difunctionalization of the alkene, leading to the formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

In a different approach, an enantioselective palladium-catalyzed oxidative amination has been established. nih.gov This method was previously unknown for this type of amination and utilizes a novel pyridine-oxazoline ligand. nih.gov Researchers found that a sterically bulky substituent on the ligand enhances the electrophilicity of the palladium catalyst, enabling the activation of olefins. nih.gov This system has also proven effective in azidation reactions. nih.gov Furthermore, a base-free Pd(DMSO)2(TFA)2 catalyst system has been shown to enable the synthesis of six-membered nitrogen heterocycles, including piperidines, through a Wacker-type aerobic oxidative cyclization of alkenes with tethered sulfonamides. acs.org

A visible-light-initiated, iodine-catalyzed intramolecular C(sp³)–H amination offers a selective route to piperidines. acs.org This method proceeds through two catalytic cycles involving a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.org

| Method | Catalyst/Reagent | Key Features | Reference |

| Gold-Catalyzed Oxidative Amination | Gold(I) complex / Iodine(III) oxidizing agent | Difunctionalization of double bond, formation of N-heterocycle with O-substituent. | nih.gov |

| Palladium-Catalyzed Oxidative Amination | Palladium catalyst / Pyridine-oxazoline ligand | Enantioselective, effective for azidation as well. | nih.gov |

| Wacker-Type Aerobic Oxidative Cyclization | Pd(DMSO)2(TFA)2 | Base-free, synthesizes various six-membered N-heterocycles. | acs.org |

| Visible-Light-Initiated C–H Amination | Molecular iodine / Terminal oxidant | Selective for piperidine formation, proceeds via radical C-H functionalization. | acs.org |

Hydroboration/Hydrogenation Cascade Reactions for Piperidine Synthesis

Cascade reactions involving hydroboration and hydrogenation offer an atom-economical pathway to substituted piperidines from pyridines. A notable development in this area is the use of a B(C6F5)3-catalyzed hydroboration/hydrogenation cascade for the reduction of pyridines. sci-hub.seacs.org This method is particularly effective for producing 2,3-disubstituted piperidines with high cis-selectivity and in high yields. sci-hub.seacs.org Mechanistic studies have indicated that both the pyridine substrate and the resulting piperidine product act as bases in conjunction with the borane (B79455) catalyst to activate molecular hydrogen. sci-hub.seacs.org A significant advantage of this method is its broad functional group tolerance. sci-hub.seacs.org

Another approach involves a borenium-catalyzed hydrogenation of substituted pyridines in the presence of hydrosilanes, which prevent the formation of a product-catalyst adduct. nih.gov This method has been shown to be effective for bis-substituted pyridines under mild conditions, while ortho-substituted derivatives require higher temperatures and pressures. nih.gov

| Method | Catalyst/Reagent | Substrate | Selectivity/Features | Reference |

| B(C6F5)3-Catalyzed Cascade | B(C6F5)3 / HBpin | 2,3-Disubstituted Pyridines | High cis-selectivity, high yields, broad functional group tolerance. | sci-hub.seacs.org |

| Borenium-Catalyzed Hydrogenation | Boron ions / Hydrosilanes | Substituted Pyridines | Diastereoselective, mild conditions for bis-substituted pyridines. | nih.gov |

Aziridine (B145994) Ring-Opening Reactions for Chiral Piperidine Synthesis

The ring-opening of chiral aziridines is a powerful and versatile strategy for the asymmetric synthesis of chiral piperidines. rsc.orgclockss.org The inherent ring strain of aziridines makes them susceptible to nucleophilic attack, and the use of chiral aziridines allows for the stereocontrolled introduction of substituents. clockss.org

The regioselectivity of the ring-opening can be controlled by the choice of reagents and the substitution pattern of the aziridine. clockss.orgnih.gov For instance, the reaction of a chiral 2-substituted aziridine with acetic acid can lead to a β-amino alcohol, while reaction with acetyl chloride followed by hydrolysis can yield the regioisomeric product. clockss.org This controlled regioselectivity allows for the synthesis of different piperidine derivatives from a common aziridine precursor. clockss.org

One-pot sequential reactions starting from chiral aziridines have been developed to produce cis-2,6-disubstituted piperidine natural products. rsc.org These sequences can include reduction of other functional groups, reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination, all proceeding in high yields under atmospheric hydrogen. rsc.org The required chiral aziridines can be prepared from commercially available starting materials. rsc.org

| Method | Starting Material | Key Reaction | Products | Reference |

| Regio- and Stereo-selective Ring-Opening | Chiral 2-substituted aziridines | Ring-opening with acetic acid or acetyl chloride | Cyclic β-amino alcohols (piperidine derivatives) | clockss.org |

| One-Pot Sequential Reactions | Chiral aziridine with alkyl or alkynyl side chains | Reductive ring-opening, debenzylation, intramolecular reductive amination | cis-2,6-disubstituted piperidines | rsc.org |

| Regioselective Ring-Opening | 2-Substituted aziridine-2-carboxylates | Nucleophilic ring-opening at C2 or C3 | Substituted piperidines (and pyrrolidines) | nih.gov |

Biocatalytic Approaches to Chiral Precursors of (2R)-2-(furan-2-yl)piperidine

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral precursors of piperidine alkaloids.

Asymmetric Bioreduction for Enantiopure Intermediates

Asymmetric bioreduction of ketones is a well-established method for producing enantiopure alcohols, which are valuable chiral building blocks. bohrium.comresearchgate.net (R)-1-(furan-2-yl)ethanol is a key chiral precursor for the synthesis of several bioactive piperidine alkaloids. bohrium.com

A highly efficient method for the synthesis of enantiopure (R)-1-(furan-2-yl)ethanol has been developed using the biocatalyst Lactobacillus paracasei BD101. bohrium.com This whole-cell biocatalyst, isolated from a fermented beverage, facilitates the asymmetric bioreduction of 1-(furan-2-yl)ethanone. bohrium.com Under optimized conditions, this biocatalytic process achieves greater than 99% enantiomeric excess (ee) and a 97% yield. bohrium.com The process has been successfully scaled up to the gram scale, demonstrating its potential for industrial applications. bohrium.com

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Lactobacillus paracasei BD101 | 1-(furan-2-yl)ethanone | (R)-1-(furan-2-yl)ethanol | >99% | 97% | bohrium.com |

Multi-Component Reactions and Efficient Synthesis Protocols for Furan-Piperidine Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. rsc.orgresearchgate.net

One notable MCR strategy for synthesizing furan-piperidine derivatives involves a tandem Ugi reaction and an intramolecular Diels-Alder (IMDA) reaction. researchgate.net When 3-(furan-2-yl)acrylaldehyde is used as a starting material in an Ugi reaction, the resulting adduct can undergo a spontaneous IMDA reaction involving the furan ring, leading to the formation of furo[2,3-f]isoindole derivatives with high stereoselectivity. researchgate.net

Another approach involves a copper-catalyzed MCR for the synthesis of polysubstituted 1,2,5,6-tetrahydropyridines. rsc.org This cascade radical cyclization reaction occurs between an allene, an alkene, and trimethylsilyl (B98337) cyanide. rsc.org Additionally, a multi-component strategy has been designed to access benzofuran-fused piperidines by reacting an electron-rich benzofuran (B130515), a primary amine, and formaldehyde. rsc.org This reaction proceeds through a double Mannich reaction. rsc.org

| Reaction Type | Components | Product | Key Features | Reference |

| Tandem Ugi/IMDA | 3-(furan-2-yl)acrylaldehyde, amine, isocyanide, carboxylic acid | Furo[2,3-f]isoindole derivatives | High stereoselectivity, spontaneous cyclization. | researchgate.net |

| Copper-Catalyzed MCR | Allene, alkene, trimethylsilyl cyanide | Polysubstituted 1,2,5,6-tetrahydropyridines | Cascade radical cyclization. | rsc.org |

| Double Mannich Reaction | Benzofuran, primary amine, formaldehyde | Benzofuran-fused piperidines | Utilizes unactivated C-H bonds. | rsc.org |

Derivatization Strategies for Piperidine Ring Functionalization

The functionalization of pre-existing piperidine rings is a crucial strategy for creating diverse analogues and for late-stage modification of complex molecules.

Direct C-H functionalization of piperidines offers an attractive route to introduce substituents at various positions. The site-selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to selectively introduce arylacetate groups at the C2 or C4 positions of the piperidine ring. nih.gov C3-substituted analogues can be prepared indirectly through the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening. nih.gov

Another powerful strategy involves the use of cyclic iminium ions as versatile intermediates for piperidine derivatization. chemrxiv.org These bench-stable iminium salts can be prepared from heteroaryl amines and ketoacrylates. chemrxiv.org They can then be readily elaborated by reacting with nucleophiles (e.g., trifluoromethyl, methyl, cyano) at the C2 position or with electrophiles at the C3 position. chemrxiv.org This modular approach allows for the rapid construction of complex, polyfunctionalized piperidine derivatives. chemrxiv.org

| Strategy | Intermediate/Method | Position(s) Functionalized | Reagents/Catalysts | Reference |

| C-H Functionalization | Rhodium-catalyzed C-H insertion | C2, C4 | Rhodium catalysts (e.g., Rh2(R-TCPTAD)4) | nih.gov |

| Indirect C3-Functionalization | Cyclopropanation/reductive ring-opening | C3 | Rhodium catalysts | nih.gov |

| Iminium Ion Derivatization | Cyclic iminium salts | C2, C3 | Various nucleophiles and electrophiles | chemrxiv.org |

Stereochemical Control and Chirality in 2r 2 Furan 2 Yl Piperidine Systems

Methodologies for Ensuring High Enantiomeric Purity

Achieving high enantiomeric purity is critical for the synthesis of chiral molecules like (2R)-2-(furan-2-yl)piperidine. Several advanced strategies are employed to this end, including asymmetric catalysis and the resolution of racemic mixtures.

One powerful approach is the use of transition metal catalysis. A copper-catalyzed intramolecular cyclizative alkene aminoboration has been developed to produce chiral piperidine (B6355638) intermediates with high enantioselectivity. nih.gov In this method, a key chiral intermediate can be reacted with furan-2-yl-lithium to synthesize the desired furan-substituted piperidine derivative in good yield and with high enantiomeric excess (ee). nih.gov

Another prominent method is the asymmetric hydrogenation of substituted pyridines. nih.gov Iridium catalysts featuring chiral ligands, such as MeO-BoQPhos, have proven effective in the enantioselective hydrogenation of 2-alkyl-pyridinium salts, yielding enantioenriched piperidines with high levels of enantioselectivity. nih.gov This method is notable for its chemoselectivity, as it can reduce the pyridine (B92270) ring without affecting other sensitive functional groups like bromo and cyano groups. nih.gov The enantiomeric purity of the product can often be further enhanced to >99% through recrystallization of its salt form. nih.gov

| Substrate (N-substituent on Pyridinium) | Catalyst Loading (mol %) | Enantiomeric Ratio (er) | Reference |

| 2-bromo-4-cyano benzyl | 2 | 93:7 | nih.gov |

| diphenylmethyl | 2 | 84:16 | nih.gov |

Kinetic resolution offers an alternative pathway to enantioenriched piperidines. This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. For instance, the base n-butyllithium (n-BuLi) in combination with the chiral ligand sparteine (B1682161) can facilitate the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.ukwhiterose.ac.uk This process allows for the isolation of both the 2,2-disubstituted products and the recovered starting materials with high enantiomeric ratios. whiterose.ac.uk

Diastereoselective Control in Synthetic Transformations

Once the absolute stereochemistry at the C2 position of the piperidine ring is established, it can be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective control. This is crucial for synthesizing complex molecules with multiple stereocenters.

A key strategy involves conformationally controlled reactions of piperidine derivatives. For N-Boc protected 2-substituted piperidines, the molecule often adopts a conformation where the 2-substituent is in an axial position to minimize unfavorable allylic A(1,3) strain between the substituent and the bulky N-Boc group. rsc.org This conformational preference can be exploited in reactions such as diastereoselective lithiation and trapping. When N-Boc 2-methyl piperidine is treated with s-butyllithium (s-BuLi), deprotonation occurs preferentially at the equatorial position, leading to a configurationally stable organolithium intermediate. whiterose.ac.ukrsc.org Subsequent trapping with an electrophile, such as CO2, results in the formation of the trans-2,6-disubstituted piperidine as a single diastereomer. rsc.org

Multicomponent reactions provide another efficient means of achieving high diastereoselectivity. researchgate.netresearchgate.net For example, a four-component reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed to synthesize highly substituted piperidin-2-ones. researchgate.netresearchgate.net This Michael-Mannich cascade is highly stereoselective, affording complex products with three or four contiguous stereocenters as a single diastereomer. researchgate.netresearchgate.net This highlights how intricate stereochemical arrays can be constructed with a high degree of control in a single synthetic operation.

Conformational Analysis of (2R)-2-(furan-2-yl)piperidine Derivatives

The three-dimensional shape, or conformation, of (2R)-2-(furan-2-yl)piperidine derivatives is critical to their function, influencing how they interact with biological targets. The piperidine ring typically adopts a chair conformation, but the orientation of its substituents is governed by a delicate balance of steric and electronic effects.

For N-acyl or N-Boc derivatives of 2-substituted piperidines, a significant factor influencing conformation is pseudoallylic strain, also known as A(1,3) strain. nih.gov This steric repulsion arises between the 2-substituent and the N-acyl or N-Boc group. To alleviate this strain, the 2-substituent is often forced into an axial orientation. rsc.orgnih.gov Computational studies using density functional theory (DFT) have quantified this preference, showing that for N-acylpiperidines, the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol in Gibbs free energy (ΔG). nih.gov This strong preference for the axial conformer increases the three-dimensionality of the molecule. nih.gov

While the chair conformation is generally the most stable, other conformations like the twist-boat can also be populated. nih.gov For certain N-Boc protected disubstituted piperidines, the twist-boat conformation, which places bulky substituents in pseudo-equatorial positions, can become energetically accessible. rsc.org The conformational landscape of these molecules is typically investigated through a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. researchgate.net These analyses provide insight into the relative populations of different conformers in solution. researchgate.net

Chemical Transformations and Reactivity of the 2r 2 Furan 2 Yl Piperidine Scaffold

Reactivity of the Piperidine (B6355638) Nitrogen and Ring

The secondary amine of the piperidine ring in (2R)-2-(furan-2-yl)piperidine is a primary site for functionalization. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, readily participating in reactions with various electrophiles.

N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental for modifying the steric and electronic properties of the molecule. For instance, N-alkylation can be achieved by reacting the parent compound with alkyl halides. Similarly, N-acylation can be performed using acylating agents, with the resulting N-acyl derivative being reducible to the corresponding N-alkyl compound google.com. Reductive amination, involving the reaction with a carbonyl compound, is another effective method for N-alkylation google.com.

| Reaction Type | Reagent | Product Type | Reference |

| N-Alkylation | Alkyl halide | N-Alkyl-2-(furan-2-yl)piperidine | google.com |

| N-Acylation | Acylating agent | N-Acyl-2-(furan-2-yl)piperidine | google.com |

| Reductive Amination | Carbonyl compound | N-Alkyl-2-(furan-2-yl)piperidine | google.com |

Reactivity of the Piperidine Ring: While the piperidine nitrogen is the most reactive site, the carbon atoms of the piperidine ring can also undergo functionalization, often requiring activation. Rhodium-catalyzed C-H insertion reactions, for example, have been utilized for the site-selective functionalization of N-protected piperidines nih.gov. The regioselectivity of these reactions (C2, C3, or C4) can be controlled by the choice of catalyst and the nitrogen protecting group nih.gov.

Transformations Involving the Furan (B31954) Heterocycle

The furan ring in (2R)-2-(furan-2-yl)piperidine is an electron-rich aromatic system, making it susceptible to electrophilic attack and other transformations characteristic of aromatic heterocycles.

Electrophilic Aromatic Substitution: Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution pearson.com. The substitution typically occurs at the C5 position (α-position adjacent to the oxygen and distal to the piperidine substituent), as the intermediate carbocation is more stabilized by resonance involving the oxygen atom pearson.com. This regioselectivity has been observed in related 2-(fur-2-yl) substituted heterocyclic systems, where electrophilic substitution, such as acetylation and formylation, proceeds at the 5-position of the furan ring osi.lv.

| Reaction Type | Reagent/Conditions | Major Product Regioisomer | Reference |

| Acetylation | Acetic anhydride | 5-Acetyl-2-(furan-2-yl)piperidine derivative | osi.lv |

| Formylation | Vilsmeier-Haack reagent | 5-Formyl-2-(furan-2-yl)piperidine derivative | osi.lv |

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, particularly with reactive dienophiles. The reactivity of the furan diene is influenced by substituents. While electron-donating groups on the furan ring generally enhance reactivity, even furans with electron-withdrawing groups can participate in Diels-Alder reactions under specific conditions rsc.orgtudelft.nl. The stereoselectivity of these reactions can lead to either endo or exo products, with the outcome often influenced by thermodynamic versus kinetic control nih.gov.

Ring Opening and Rearrangement: The furan ring is susceptible to acid-catalyzed ring opening, particularly under harsh conditions rsc.org. This reactivity can be influenced by the nature of the substituents on the furan ring researchgate.net. In some cases, this ring-opening can be followed by intramolecular cyclization to form new heterocyclic systems. For instance, N-(furfuryl)anthranilamides can undergo recyclization in an acidic medium to form pyrrolo[1,2-a] nih.govnih.govbenzodiazepines via a furan ring opening-pyrrole ring closure cascade uoanbar.edu.iq.

Regioselective and Chemoselective Modifications

The presence of two distinct reactive moieties in (2R)-2-(furan-2-yl)piperidine—the piperidine and the furan rings—allows for regioselective and chemoselective modifications, where one part of the molecule is altered while the other remains intact.

Regioselective Functionalization of the Furan Ring: Directed metalation is a powerful strategy for the regioselective functionalization of the furan ring. By using a directing group, it is possible to deprotonate a specific position on the furan ring with an organolithium reagent, followed by quenching with an electrophile to introduce a new substituent at that position sci-hub.box. This allows for the synthesis of polysubstituted furan derivatives with precise control over the substitution pattern.

Chemoselective Reductions: It is possible to selectively reduce certain functional groups on derivatives of the (2R)-2-(furan-2-yl)piperidine scaffold without affecting the furan ring. For example, the chemoselective reduction of a conjugated carbon-carbon double bond in a substituent attached to the furan ring can be achieved while leaving the furan moiety and other functional groups like nitriles intact nih.gov. This selectivity is crucial for the synthesis of complex molecules where the integrity of the furan ring is desired in the final product. Conversely, under specific catalytic hydrogenation conditions, the furan ring can be selectively hydrogenated to a tetrahydrofuran (B95107) ring researchgate.net.

| Transformation | Key Feature | Example | Reference |

| Regioselective Metalation | Directed deprotonation of a specific furan carbon | Synthesis of 2,4-, 3,4-, and 2,3,4-substituted furan rings | ucalgary.ca |

| Chemoselective Reduction | Reduction of a C=C bond without affecting the furan ring | Reduction of 3-(furan-2-yl)-2-cyanopropenenitriles | nih.gov |

| Furan Ring Hydrogenation | Selective saturation of the furan ring | Catalytic hydrogenation to tetrahydrofuran derivatives | researchgate.net |

Applications of 2r 2 Furan 2 Yl Piperidine As a Chiral Building Block and Synthetic Scaffold

Utilization in the Total Synthesis of Natural Products

The enantiopure nature of (2R)-2-(furan-2-yl)piperidine makes it an attractive chiral pool starting material for assembling complex natural products, ensuring precise control over the stereochemistry of the final molecule.

A cornerstone of the synthetic utility of 2-furylpiperidine derivatives is the aza-Achmatowicz reaction, an oxidative rearrangement that transforms N-protected furfurylamines into 6-hydroxy-2,6-dihydropyridin-3(2H)-ones. acs.orgru.nl This transformation efficiently converts the furan (B31954) ring into a highly functionalized piperidinone core, which serves as a versatile intermediate for the synthesis of a wide range of nitrogen-containing natural products. emory.eduaua.gr

This strategy has been successfully employed in the total synthesis of several cis-2,6-disubstituted piperidine (B6355638) alkaloids. For example, the aza-Achmatowicz oxidative rearrangement of N-tosylaminofurans was the key step in preparing a versatile intermediate that was subsequently converted into the natural products azimic acid, deoxocassine, cassine, and spicigerine. emory.edu Similarly, a formal synthesis of the piperidine alkaloid (±)-prosophylline has been developed using a polymer-supported dihydropyridinone intermediate prepared through the aza-Achmatowicz rearrangement of a corresponding furylamide. aua.gr The methodology has also been applied to the enantioselective total synthesis of dihydropinidine. rsc.org

The piperidinone intermediates derived from the aza-Achmatowicz reaction are also ideal precursors for the synthesis of azasugars, which are polyhydroxylated piperidines. acs.orgjchemlett.com Further chemical manipulations of the dihydropyridinone ring, such as stereoselective dihydroxylation of the double bond and reduction of the ketone, can install the required hydroxyl groups to form the core structure of various azasugars. This approach has been recognized for its significant potential in preparing diverse azasaccharides. acs.org

| Target Natural Product | Key Synthetic Strategy | Reference |

|---|---|---|

| Cassine | Aza-Achmatowicz oxidative rearrangement | emory.edu |

| Deoxocassine | Aza-Achmatowicz oxidative rearrangement | emory.edu |

| Spicigerine | Aza-Achmatowicz oxidative rearrangement | emory.edu |

| Azimic Acid | Aza-Achmatowicz oxidative rearrangement | emory.edu |

| Prosophylline (formal synthesis) | Aza-Achmatowicz rearrangement on solid support | aua.gr |

| Dihydropinidine | Kinetic resolution followed by aza-Achmatowicz reaction | rsc.org |

The furan ring in (2R)-2-(furan-2-yl)piperidine can be considered a masked precursor to various linear carbon chains with specific oxygenation patterns. Through oxidative ring-opening reactions, the furan heterocycle can be converted into dicarbonyl compounds, which can subsequently be cyclized to form biologically active lactone systems, such as butenolides (furan-2(5H)-ones). researchgate.net While this represents a powerful potential application, the direct conversion of (2R)-2-(furan-2-yl)piperidine itself into a specific, complex bioactive lactone is a less commonly documented strategy compared to its use in alkaloid synthesis. The transformation relies on the controlled oxidation of the furan ring, which can be achieved with various reagents to yield intermediates suitable for lactone formation.

Design and Synthesis of Advanced Heterocyclic Systems

The unique structure of (2R)-2-(furan-2-yl)piperidine allows it to be used as a scaffold for building more complex, multi-ring heterocyclic systems. Both the furan and piperidine rings can participate in reactions to construct either fused or bridged polycyclic architectures.

A primary strategy for elaborating the scaffold is the Diels-Alder reaction, where the furan ring functions as a diene. rsc.orgnih.gov In a [4+2] cycloaddition with a suitable dienophile, such as a maleimide, a 7-oxanorbornene adduct is formed. tudelft.nlresearchgate.net This reaction creates a rigid, bridged bicyclic system in a single, often stereoselective, step. The resulting adducts are valuable intermediates that can be further modified to produce a variety of advanced heterocyclic structures.

Furthermore, the scaffold can be used to create fused heterocyclic systems. For instance, functionalization of the piperidine nitrogen followed by an intramolecular reaction with the furan ring can lead to the formation of indolizidine or quinolizidine (B1214090) cores, which are common motifs in alkaloids. researchgate.net A powerful modern approach involves coupling the aza-Achmatowicz reaction product (a functionalized 2-hydroxypiperidine) with other heterocycles. nih.govrsc.org For example, an intermolecular aza-Friedel-Crafts reaction between the in situ-generated N-acyliminium ion from the piperidinone intermediate and an indole (B1671886) can forge a direct C-C bond, providing a rapid entry into the complex cores of aspidosperma and uleine (B1208228) alkaloids. nih.govrsc.org

Development of Novel Molecular Scaffolds for Chemical and Biological Research

The combination of a chiral piperidine ring, a well-established privileged scaffold in medicinal chemistry, and a reactive furan ring makes (2R)-2-(furan-2-yl)piperidine an ideal starting point for generating libraries of diverse molecules for chemical and biological research. researchgate.netutripoli.edu.lydoaj.org The scaffold possesses multiple reactive sites that can be selectively functionalized to create a wide array of derivatives with distinct three-dimensional shapes and chemical properties.

The key to its utility as a molecular scaffold lies in the orthogonal reactivity of its two constituent rings.

Piperidine Nitrogen: The secondary amine of the piperidine ring can be readily modified through N-alkylation, N-acylation, or N-arylation, allowing for the introduction of a wide variety of substituents.

Furan Ring (Electrophilic Substitution): The furan ring is susceptible to electrophilic substitution, typically at the 5-position. Reactions such as bromination or nitration can introduce functional handles for further elaboration via cross-coupling reactions. pharmaguideline.com

Furan Ring (Cycloaddition): As previously mentioned, the furan can act as a diene in Diels-Alder reactions, providing a pathway to bridged bicyclic structures. rsc.org

Furan Ring (Rearrangement): The aza-Achmatowicz reaction transforms the furan into a dihydropyridinone, completely altering the scaffold's core structure and functional group display. emory.edu

This multi-faceted reactivity allows for the systematic development of novel molecular scaffolds. A researcher can generate a library of compounds by, for example, first creating a set of N-substituted derivatives of (2R)-2-(furan-2-yl)piperidine and then subjecting each of these to a Diels-Alder reaction with various dienophiles. This strategy provides rapid access to a large number of structurally diverse and complex molecules, which are valuable for screening in drug discovery programs and for probing biological systems. researchgate.net

| Reactive Site | Type of Reaction | Resulting Structure/Intermediate | Reference |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation, N-Acylation | N-Substituted piperidine derivatives | researchgate.net |

| Furan Ring (C5 Position) | Electrophilic Substitution (e.g., Bromination) | 5-Substituted furan derivatives | pharmaguideline.com |

| Furan Ring (Diene System) | [4+2] Diels-Alder Cycloaddition | Bridged 7-oxanorbornene adducts | rsc.orgtudelft.nl |

| Furan Ring (via N-protection) | Aza-Achmatowicz Rearrangement | Dihydropyridinone core | acs.orgemory.edu |

Biological Activity Research of 2r 2 Furan 2 Yl Piperidine Derivatives Excluding Human Clinical Data

In Vitro Studies on Molecular Targets and Pathways

In vitro research has been crucial in elucidating the mechanisms through which (2R)-2-(furan-2-yl)piperidine derivatives exert their effects at a molecular level. These studies have pinpointed specific interactions with receptors and enzymes, providing a foundation for understanding their therapeutic potential.

Receptor Modulation Investigations (e.g., Glutamate (B1630785) Receptors)

Glutamate receptors, which are vital for excitatory synaptic transmission in the central nervous system, have been a key area of investigation for piperidine (B6355638) derivatives. nih.gov Overstimulation of these receptors is implicated in various neurological disorders. sci-hub.se Research has focused on developing modulators of glutamate receptors to manage these conditions. sci-hub.se Both positive and negative allosteric modulators are being explored to fine-tune receptor activity with greater subtype selectivity. bohrium.com While specific studies directly investigating (2R)-2-(furan-2-yl)piperidine's effect on glutamate receptors are not detailed in the provided results, the broader class of piperidine derivatives is known to interact with these receptors. For instance, certain piperidine derivatives have been synthesized and evaluated as modulators of metabotropic glutamate receptors, which are involved in modulating cell excitability and synaptic transmission. nih.gov

Enzyme Inhibition Studies (e.g., Protein Tyrosine Kinases, Glycosidases)

Derivatives of furan (B31954) and piperidine have demonstrated notable inhibitory activity against various enzymes, highlighting their potential as therapeutic agents.

Protein Tyrosine Kinases (PTKs): Dysregulation of protein tyrosine kinase activity is a known factor in the development of diseases like cancer. ed.ac.uk Consequently, PTK inhibitors are a significant class of drugs. ed.ac.uk A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. mdpi.com Several of these derivatives showed promising activity, with some being as effective as or even more potent than the reference compound, genistein. mdpi.com

Glycosidases: α-Glucosidase inhibitors are used in the management of type 2 diabetes by controlling post-meal hyperglycemia. nih.gov A series of dihydrofuro[3,2-b]piperidine derivatives were designed and synthesized, showing potent α-glucosidase inhibitory activity. nih.govnih.gov Notably, compounds with specific substitutions, such as N-substituted 3-chloro-4-hydroxylbenzyl and 2,6-dichloro-4-hydroxylbenzyl groups, demonstrated excellent inhibitory effects. nih.gov For example, one L-arabino-configured compound with an N-substituted 2,6-dichloro-4-hydroxylbenzyl group was the most potent against α-glucosidase in the series. nih.gov

| Compound Type | Target Enzyme | Key Findings |

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases (PTKs) | Several derivatives exhibited inhibitory activity comparable to or better than the reference compound, genistein. mdpi.com |

| Dihydrofuro[3,2-b]piperidine derivatives | α-Glucosidase | Compounds with N-substituted 3-chloro-4-hydroxylbenzyl and 2,6-dichloro-4-hydroxylbenzyl groups showed significant inhibitory potency. nih.gov |

Structure-Activity Relationship (SAR) Studies of Furan-Piperidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For furan-piperidine derivatives, these studies have provided insights into the structural features necessary for their therapeutic effects.

The structural components of piperine (B192125), which contains a piperidine ring, such as the aromatic ring with a methylenedioxy bridge, a conjugated dienone system, and the piperidine ring within an amide bond, are considered important for its bioactivities. researchgate.net Modifications to these structural units have been shown to either enhance or diminish the biological properties of piperine derivatives. researchgate.net

In the context of furan derivatives, substitutions at the 2- and 5-positions are common in naturally occurring compounds with a broad spectrum of pharmacological properties. mdpi.com The introduction of different substituents and functional groups on the aromatic or heteroaromatic parts of a potential drug can alter its molecular shape, allowing for optimal binding to its target receptor, and can also affect its distribution and metabolism. mdpi.com For instance, in a study of furan-2-yl(phenyl)methanone derivatives as PTK inhibitors, the preliminary SAR was investigated to understand the impact of different substitutions. mdpi.com

Preclinical Assessment of Biological Effects

Preclinical studies have evaluated the broader biological effects of (2R)-2-(furan-2-yl)piperidine derivatives, particularly their potential as antimicrobial and antitumor agents.

Antimicrobial Activity Evaluation

Furan and piperidine derivatives have been the focus of numerous studies for their antimicrobial properties. A series of new 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net The results indicated that these compounds demonstrated good to moderate antimicrobial activity. researchgate.net

Similarly, other studies have shown that furan derivatives exhibit a wide range of antimicrobial action against multiple bacterial strains. utripoli.edu.ly For example, certain furan-substituted compounds were found to be as potent as the antibiotic ampicillin (B1664943) against bacteria such as Bacillus cereus and Klebsiella pneumoniae. utripoli.edu.ly The antimicrobial activity of these compounds is often influenced by the nature of the substitutions on the core structure. academicjournals.org

| Derivative Class | Tested Against | Outcome |

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole | Gram-positive and Gram-negative bacteria, Fungi | Good to moderate antimicrobial activity. researchgate.net |

| Furan-substituted compounds | Bacillus cereus, Klebsiella pneumoniae, etc. | Activity equipotent to ampicillin in some cases. utripoli.edu.ly |

| Piperidine derivatives | Various bacteria and fungi | Varying degrees of potent inhibition, influenced by substitutions. academicjournals.org |

Antitumor and Cytotoxic Effects

The anticancer potential of furan and piperidine derivatives has been extensively investigated. nih.gov Piperidine-containing compounds are considered one of the most important building blocks in the creation of medicinal drugs. nih.gov

Furan derivatives have been studied for their cytotoxic effects on various cancer cell lines. semanticscholar.orgresearchgate.net For example, a series of furan-based derivatives were designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities. semanticscholar.org Some of these compounds were found to disrupt the cell cycle and induce apoptosis in cancer cells. semanticscholar.org In another study, newly synthesized benzofuran (B130515) derivatives were tested against a human liver carcinoma cell line (HEPG2), with all tested compounds showing more potency than the standard drug 5-fluorouracil. researchgate.net The structure-activity relationship in this study revealed that the presence of an NH spacer between the benzofuran and thiazolidinone rings was important for antitumor activity. researchgate.net

Piperine, an alkaloid containing a piperidine ring, has shown anticancer properties against a variety of cancers, including breast, ovarian, and lung cancer. nih.gov It can induce apoptosis in cancer cells by activating several molecular pathways. nih.gov Furthermore, a piperidine derivative, DTPEP, was found to inhibit cell proliferation in both estrogen receptor (ER) positive and ER negative breast cancer cells by causing cell cycle arrest. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| Furan-based derivatives | Various | Induced cell cycle disruption and apoptosis. semanticscholar.org |

| Benzofuran derivatives | Human liver carcinoma (HEPG2) | More potent than 5-fluorouracil; NH spacer important for activity. researchgate.net |

| Piperine | Breast, ovarian, lung, etc. | Induces apoptosis through activation of molecular pathways. nih.gov |

| DTPEP (piperidine derivative) | Breast cancer (ER+ and ER-) | Inhibited cell proliferation via cell cycle arrest. nih.gov |

Anti-HIV Potential

The piperidine scaffold is a key structural feature in the design of various therapeutic agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov Research into derivatives of (2R)-2-(furan-2-yl)piperidine and related structures has focused on their ability to inhibit viral replication, primarily by targeting the HIV-1 reverse transcriptase (RT) enzyme.

A series of novel piperidine-substituted arylpyrimidines were designed and synthesized as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds were developed to explore the hydrophobic channel of the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov One of the most active compounds, FT1, demonstrated an EC₅₀ value of 19 nM against wild-type HIV-1, which is more potent than the reference drug Nevirapine (NVP) (EC₅₀ = 0.10 μM). nih.gov Furthermore, FT1 retained significant activity against key mutant strains, with EC₅₀ values of 50 nM against the K103N mutant and 0.19 µM against the E138K mutant. nih.gov

In another study, a series of thiophene[3,2-d]pyrimidine derivatives incorporating a piperidine substituent were synthesized. acs.org Many of these compounds showed potent, broad-spectrum activity against wild-type (WT) HIV-1 and a panel of single and double-mutant strains, with EC₅₀ values in the low nanomolar range. acs.org Compound 27 from this series was particularly notable, exhibiting an EC₅₀ of 1.43 nM against WT HIV-1 and maintaining high efficacy against resistant strains like Y181C, Y188L, and E138K. acs.org Importantly, it displayed low cytotoxicity (CC₅₀ > 227 μM), leading to a very high selectivity index (SI > 159,101). acs.org

The piperidine moiety has also been utilized as a P2-ligand in the design of HIV-1 protease inhibitors. nih.gov A series of inhibitors featuring diverse piperidine analogues demonstrated excellent activity against the HIV-1 protease enzyme, with many compounds showing IC₅₀ values below 20 nM. nih.gov The most potent compound, 22a , which contains an (R)-piperidine-3-carboxamide, had an IC₅₀ value of 3.61 nM. nih.gov Molecular docking studies confirmed that the piperidine ring fits well into the S2 subsite of the protease enzyme, forming strong interactions. nih.gov

Additionally, piperidine-based small molecules have been developed as CD4 mimetics (CD4mc). nih.gov These compounds, such as (S)-MCG-IV-210 and its derivatives, engage the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov By mimicking the CD4 receptor, they expose vulnerable epitopes on the viral envelope, sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC), a mechanism for eliminating infected cells. nih.gov

Table 1: Anti-HIV-1 Activity of Selected Piperidine Derivatives

| Compound | Target | HIV-1 Strain | Activity (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| FT1 | HIV-1 RT | WT | 19 nM | Not Reported | Not Reported |

| K103N | 50 nM | Not Reported | Not Reported | ||

| E138K | 0.19 µM | Not Reported | Not Reported | ||

| Compound 27 | HIV-1 RT | WT | 1.43 nM | > 227 µM | > 159,101 |

| Compound 22a | HIV-1 Protease | WT | 3.61 nM | Not Reported | Not Reported |

Exploration as Peptide Mimetics and in Biochemical Studies

The rigid, defined structure of the piperidine ring, combined with the aromatic furan moiety, makes (2R)-2-(furan-2-yl)piperidine a valuable scaffold for creating peptide mimetics. Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but often with improved stability, bioavailability, or receptor affinity.

The furan ring itself is a useful component in designing peptide analogues. ugent.be For instance, the unnatural amino acid 3-(2-furyl)alanine, which contains a furan moiety, can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS). ugent.be This allows for the creation of furan-modified peptides. The furan moiety is stable until oxidized, a property that can be exploited for specific biochemical applications like crosslinking peptides to their target receptors. ugent.be This crosslinking can help in studying ligand-receptor interactions and in structural biology research. ugent.be

The piperidine ring provides a constrained conformation that can mimic the secondary structures of peptides, such as β-turns. By incorporating the (2R)-2-(furan-2-yl)piperidine unit into a larger molecule, researchers can enforce a specific three-dimensional arrangement of functional groups. This is crucial for mimicking the way a natural peptide presents its side chains for interaction with a biological target, such as a receptor or enzyme.

The formation of a peptide bond involves the condensation of the amine group of one amino acid with the carboxyl group of another. khanacademy.orgyoutube.com In designing peptidomimetics, scaffolds like (2R)-2-(furan-2-yl)piperidine can replace portions of the peptide backbone while maintaining the critical spatial orientation of the side-chain analogues. nih.gov This approach is fundamental in drug design to create more potent and stable therapeutic candidates. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (2R)-2-(furan-2-yl)piperidine |

| 3-(2-furyl)alanine |

| Nevirapine (NVP) |

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of (2R)-2-(furan-2-yl)piperidine, providing detailed information about its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of (2R)-2-(furan-2-yl)piperidine. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (2R)-2-(furan-2-yl)piperidine, characteristic signals are expected for the protons on the furan (B31954) ring, the piperidine (B6355638) ring, and the N-H proton. The furan protons typically appear in the aromatic region (δ 6.0-7.5 ppm), while the piperidine protons resonate in the aliphatic region (δ 1.5-3.5 ppm). The proton at the chiral center (C2 of the piperidine ring) would likely appear as a distinct multiplet due to coupling with adjacent protons.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The furan ring carbons are expected to produce signals in the downfield region (δ 100-150 ppm), characteristic of sp²-hybridized carbons in a heteroaromatic system. The piperidine ring carbons would appear in the upfield, aliphatic region (δ 20-60 ppm). The carbon of the chiral center (C2) would be a key signal for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (2R)-2-(furan-2-yl)piperidine Predicted values are based on typical ranges for furan and piperidine moieties.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Furan Protons (H3', H4', H5') | ¹H | 6.2 - 7.5 | Three distinct signals in the heteroaromatic region. |

| Piperidine CH (at C2) | ¹H | ~3.5 - 4.5 | Signal for the proton at the chiral center, adjacent to the furan ring. |

| Piperidine CH₂ | ¹H | 1.5 - 3.2 | Multiple overlapping signals for the remaining piperidine protons. |

| Piperidine NH | ¹H | Variable (often broad) | Chemical shift is dependent on solvent and concentration. |

| Furan Carbons | ¹³C | 105 - 155 | Four signals corresponding to the furan ring carbons. |

| Piperidine CH (at C2) | ¹³C | ~55 - 65 | Signal for the chiral carbon atom. |

| Piperidine CH₂ | ¹³C | 20 - 50 | Signals for the other four carbon atoms of the piperidine ring. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. For (2R)-2-(furan-2-yl)piperidine (C₉H₁₃NO), the expected exact mass can be precisely measured using high-resolution mass spectrometry (HRMS).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in predictable ways. Key fragmentation patterns for amines and piperidine derivatives often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would lead to the loss of the furan group or the formation of a stable iminium ion from the piperidine ring. wvu.edu The fragmentation of the furan ring itself can also produce characteristic ions. ed.ac.uk

Table 2: Expected Mass Spectrometry Fragments for (2R)-2-(furan-2-yl)piperidine Molecular Weight of C₉H₁₃NO = 151.21 g/mol

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage with loss of the furyl radical (•C₄H₃O) |

| 83 | [C₅H₉N]⁺• | Loss of furan from the molecular ion |

| 67 | [C₄H₃O]⁺ | Furfuryl cation formed by cleavage of the C-C bond between the rings |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating (2R)-2-(furan-2-yl)piperidine from impurities and, critically, from its corresponding (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds. For (2R)-2-(furan-2-yl)piperidine, a reversed-phase HPLC method using a C18 column is typically employed to separate it from synthesis-related impurities.

To determine the enantiomeric excess (e.e.), a specialized form of HPLC known as chiral HPLC is required. This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com The selection of the appropriate CSP is crucial for achieving baseline resolution. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs are often effective for separating chiral amines and heterocyclic compounds. mdpi.comsigmaaldrich.com Both normal-phase (using non-polar solvents like hexane/isopropanol) and reversed-phase (using aqueous/organic mobile phases) methods can be developed. mdpi.com The ratio of the peak areas for the two enantiomers in the resulting chromatogram is used to calculate the enantiomeric excess.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for both purity and impurity profiling. nih.gov An LC-MS method can simultaneously separate the target compound from its impurities and provide mass information for each separated component, aiding in their identification. qub.ac.ukalternative-therapies.com For enantiomeric analysis, a chiral LC method can be directly coupled with a mass spectrometer (Chiral LC-MS). This provides confirmation of the enantiomeric separation and allows for quantification at very low levels, which is particularly useful for detecting trace amounts of the unwanted enantiomer. nih.gov

Table 3: Typical Methodologies for Chromatographic Analysis of (2R)-2-(furan-2-yl)piperidine

| Analytical Goal | Technique | Typical Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| Chemical Purity | Reversed-Phase HPLC / LC-MS | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | UV, MS |

| Enantiomeric Excess (e.e.) | Chiral HPLC / Chiral LC-MS | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Normal Phase: Hexane/Ethanol Reversed Phase: Acetonitrile/Buffer | UV, MS |

Q & A

Q. What are the optimal synthetic routes for (2R)-2-(furan-2-yl)piperidine, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or catalytic asymmetric methods. A common approach is reacting 2-chloropyridine derivatives with furan-containing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF). To ensure enantiomeric purity, chiral catalysts (e.g., Ir-based complexes) or chiral auxiliaries can be employed. For example, asymmetric hydrogenation of imine intermediates using transition-metal catalysts (e.g., Ru or Ir) yields the (2R)-enantiomer with high stereoselectivity. Purification via chiral chromatography or crystallization further refines enantiomeric excess (≥98%) .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 2-Chloropyridine, furan-2-yl piperidine, K₂CO₃, DMF, 80°C | 65% | 90% |

| 2 | Chiral Ir catalyst, H₂ (50 psi), THF, 24h | 85% | 98% ee |

Q. How is (2R)-2-(furan-2-yl)piperidine characterized using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 6.60–6.95 (furan protons), δ 4.00–4.38 (piperidine NH), and δ 3.20–3.50 (piperidine CH₂) confirm the structure. Splitting patterns (e.g., doublets for furan protons) distinguish diastereomers .

- ¹³C NMR : Signals at δ 110–115 (furan carbons) and δ 45–55 (piperidine carbons) validate connectivity.

- FTIR : Absorbance at 1650–1680 cm⁻¹ (C=N/C=O) and 3100–3300 cm⁻¹ (N-H stretch) .

- Polarimetry : Measures optical rotation ([α]²⁵_D = -14.4° in methanol) to confirm enantiopurity .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during the synthesis of (2R)-2-(furan-2-yl)piperidine derivatives?

Methodological Answer: Steric and electronic factors in catalysts or substrates dictate stereochemistry. For example:

- Catalyst Choice : Ir catalysts favor (2R)-configuration via π-allyl intermediate stabilization, while Pd catalysts may yield racemic mixtures.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states.

- Temperature : Lower temperatures (0–25°C) reduce epimerization risks post-synthesis.

Contradictions in literature stereochemical outcomes (e.g., 2,5-dihydro vs. 2,3-dihydro isomers) can arise from pH variations during workup, as acidic conditions promote tautomerization .

Q. What methodologies are employed to analyze degradation products of (2R)-2-(furan-2-yl)piperidine under oxidative and photolytic conditions?

Methodological Answer:

- Oxidative Degradation (3% H₂O₂) :

- HPLC-MS : Identifies sulfoxide and sulfone derivatives (m/z +16 and +32 shifts).

- Kinetic Studies : Track degradation rates (t₁/₂ = 8–12h at 25°C) to assess stability .

- Photolytic Degradation (UV 254 nm) :

- LC-UV/Vis : Monitors furan ring opening products (λ_max = 280 nm).

- EPR Spectroscopy : Detects radical intermediates (e.g., nitroxide radicals) .

Q. How can computational methods like DFT predict the vibrational and electronic properties of (2R)-2-(furan-2-yl)piperidine?

Methodological Answer:

- DFT Calculations (B3LYP/6-311++G(d,p)) :

- Vibrational Frequencies : Match experimental FTIR/Raman peaks (e.g., 1650 cm⁻¹ for C=N stretch) with <5% deviation .

- HOMO-LUMO Analysis : Predicts charge transfer interactions (ΔE = 4.2 eV), indicating reactivity toward electrophiles.

- NBO Analysis : Identifies intramolecular hydrogen bonding (O-H···N, 2.1 Å) stabilizing the piperidine ring .

- Molecular Dynamics (MD) : Simulates solvent effects on conformation (e.g., aqueous vs. methanol environments) .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of (2R)-2-(furan-2-yl)piperidine derivatives?

Methodological Answer:

- Modifications :

- Furan Substituents : Electron-withdrawing groups (e.g., NO₂) enhance antimicrobial activity (MIC = 12.5 µg/mL vs. S. aureus).

- Piperidine N-Functionalization : Methylation reduces cytotoxicity (IC₅₀ > 100 µM) while retaining potency .

- Assays :

- Antimicrobial : Agar dilution method (vs. E. coli, S. aureus) with streptomycin as control .

- Enzyme Inhibition : Fluorescence-based α-glucosidase assays (IC₅₀ = 8.3 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.